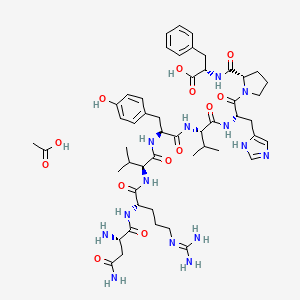

Angiotensin acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Y16 acetate (53-73-6 free base) is a chemical compound known for its role as a G-protein–coupled Rho guanine nucleotide exchange factors inhibitor. It is particularly noted for its ability to inhibit the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA, thereby affecting RhoA activation and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Y16 acetate involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the acetate group via esterification.

Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Y16 acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or continuous flow reactors: to control reaction parameters precisely.

Automated purification systems: to handle large quantities efficiently.

Analyse Chemischer Reaktionen

Reaktionstypen: Y16-Acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und ihre Aktivität verändern.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Einschließlich Halogene oder Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während die Substitution Alkyl- oder Arylgruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Y16-Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um G-Protein-gekoppelte Rho-Guanin-Nukleotid-Austauschfaktoren und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Hilft beim Verständnis der Signalwege, an denen RhoA beteiligt ist, und seiner Auswirkungen auf Zellfunktionen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, bei denen die RhoA-Signalübertragung eine Rolle spielt, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf RhoA-vermittelte Signalwege abzielen.

5. Wirkmechanismus

Y16-Acetat übt seine Wirkung aus, indem es die Interaktion zwischen dem Leukämie-assoziierten Rho-Guanin-Nukleotid-Austauschfaktor und RhoA hemmt. Diese Hemmung verhindert die Aktivierung von RhoA, einer kleinen GTPase, die an verschiedenen Zellprozessen beteiligt ist, wie z. B. Zytoskelettdynamik, Zellmigration und Proliferation. Durch die Blockierung dieses Weges kann Y16-Acetat Zellfunktionen modulieren und hat potenzielle therapeutische Auswirkungen .

Ähnliche Verbindungen:

Rhosin: Ein weiterer Inhibitor der RhoA-Signalübertragung, der oft in Verbindung mit Y16-Acetat verwendet wird.

G04: Wirkt synergistisch mit Y16-Acetat zusammen, um seine inhibitorischen Wirkungen auf RhoA zu verstärken.

Vergleich: Y16-Acetat ist einzigartig in seiner spezifischen Hemmung der Interaktion zwischen dem Leukämie-assoziierten Rho-Guanin-Nukleotid-Austauschfaktor und RhoA. Im Vergleich zu ähnlichen Verbindungen wie Rhosin und G04 bietet Y16-Acetat deutliche Vorteile in Bezug auf Potenz und Spezifität, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Wirkmechanismus

Y16 acetate exerts its effects by inhibiting the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA. This inhibition prevents the activation of RhoA, a small GTPase involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. By blocking this pathway, Y16 acetate can modulate cellular functions and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

Rhosin: Another inhibitor of RhoA signaling, often used in conjunction with Y16 acetate.

G04: Works synergistically with Y16 acetate to enhance its inhibitory effects on RhoA.

Comparison: Y16 acetate is unique in its specific inhibition of leukemia-associated Rho guanine nucleotide exchange factor and RhoA interaction. Compared to similar compounds like Rhosin and G04, Y16 acetate offers distinct advantages in terms of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

20071-00-5 |

|---|---|

Molekularformel |

C53H78N14O15 |

Molekulargewicht |

1151.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1 |

InChI-Schlüssel |

BFIIUENUKZUTFX-AXOAQIBVSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O |

Sequenz |

NRVYVHPF |

Herkunft des Produkts |

United States |

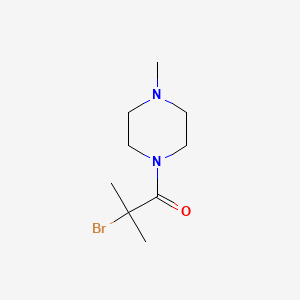

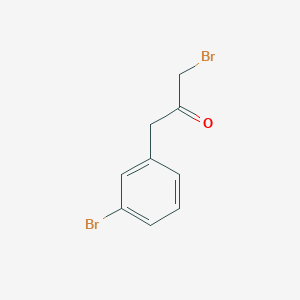

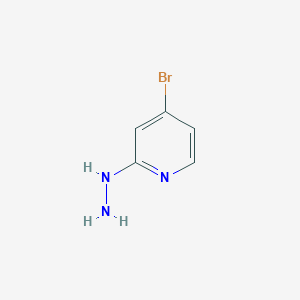

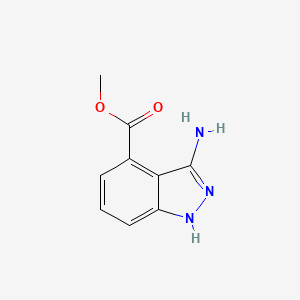

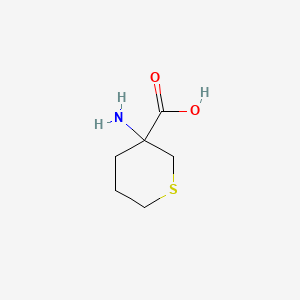

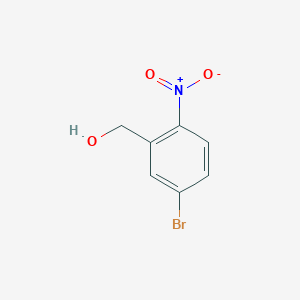

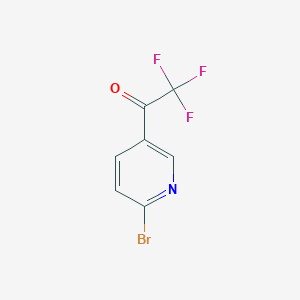

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.